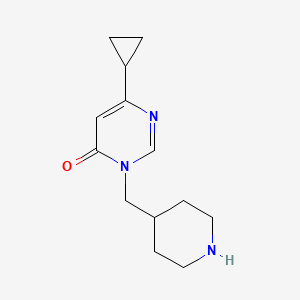

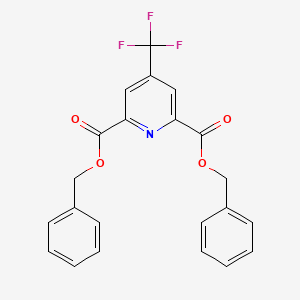

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPP is a pyrimidinone derivative that has been synthesized and studied for its biological properties, including its mechanism of action and physiological effects.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The compound 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one is a part of the broader family of pyrimidinone derivatives, which have been explored for various biological activities. For instance, the synthesis and biological evaluation of similar compounds have shown antimicrobial activities. The study by M. A. Al-Haiza et al. (2003) explored pyranopyrimidines and naphthyridine derivatives for their antimicrobial properties, highlighting the potential of pyrimidinone scaffolds in developing new antimicrobial agents M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003.

Novel Synthesis Methods

The compound's synthesis can involve novel and efficient one-pot methods, as indicated by the work of M. Bararjanian et al. (2010), where a three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate afforded similar pyrimidinones. Such methods provide insights into efficient synthesis pathways that could be applicable to this compound M. Bararjanian, S. Balalaie, F. Rominger, Sanaz Barouti, 2010.

Anticancer Activities

Compounds within the pyrimidinone family, particularly those incorporating piperidine structures, have shown significant anticancer activities. The study by Palwinder Singh and Kamaldeep Paul (2006) on 1,3-dialkylated-pyrimidin-2,4-diones demonstrated notable anticancer activities across several human tumor cell lines, suggesting the therapeutic potential of such compounds in oncology Palwinder Singh, Kamaldeep Paul, 2006.

Anti-Angiogenic and DNA Cleavage Studies

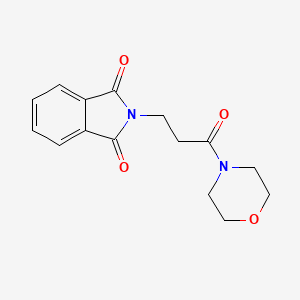

Further research into pyrimidinone derivatives with piperidine structures, like Vinaya Kambappa et al. (2017), revealed significant anti-angiogenic and DNA cleavage activities, underscoring the compound's potential in cancer treatment and other diseases involving angiogenesis Vinaya Kambappa, G. K. Chandrashekara, N. D. Rekha, Prasanna D. Shivaramu, Komaraiah Palle, 2017.

Orientations Futures

The future directions for research on “6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one” could include further exploration of its potential biological activities, development of synthesis methods, and investigation of its physical and chemical properties. Given the interest in pyrimidine derivatives, it’s likely that these areas will continue to be active fields of research .

Mécanisme D'action

Target of Action

The primary target of 6-Cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in the DNA damage response pathway, where it helps to maintain genomic integrity by recognizing and repairing damaged DNA.

Mode of Action

This compound acts as an inhibitor of the Serine/threonine-protein kinase ATR . By inhibiting ATR, this compound disrupts the DNA damage response pathway, leading to the accumulation of DNA damage and ultimately cell death .

Biochemical Pathways

The inhibition of ATR affects the DNA damage response pathway. This pathway is responsible for detecting DNA damage and initiating its repair. When ATR is inhibited, the pathway is disrupted, leading to the accumulation of DNA damage. This can result in cell cycle arrest, apoptosis, or senescence .

Result of Action

The inhibition of ATR by this compound leads to the disruption of the DNA damage response pathway. This results in the accumulation of DNA damage, which can lead to cell cycle arrest, apoptosis, or senescence . These cellular effects can contribute to the compound’s potential therapeutic effects.

Propriétés

IUPAC Name |

6-cyclopropyl-3-(piperidin-4-ylmethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13-7-12(11-1-2-11)15-9-16(13)8-10-3-5-14-6-4-10/h7,9-11,14H,1-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMBWPZTNGJLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(Hydroxymethyl)cyclobutyl]-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2919267.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2919269.png)

![5-(6-(Trifluoromethyl)pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2919272.png)

![(2-(2-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2919274.png)

![6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2919281.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B2919283.png)

![1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2919284.png)